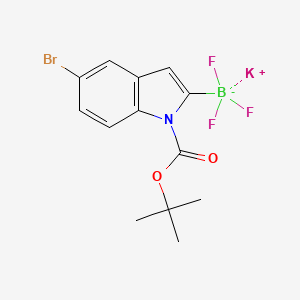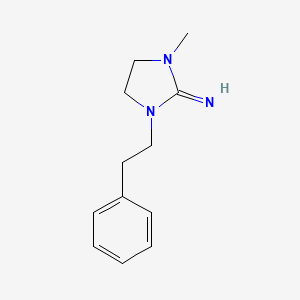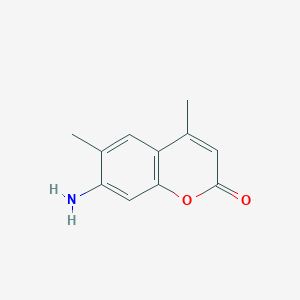![molecular formula C15H23N3O14P2 B12832829 [[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2S,3R,6R)-3-hydroxy-6-methyl-5-oxooxan-2-yl] hydrogen phosphate](/img/structure/B12832829.png)
[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2S,3R,6R)-3-hydroxy-6-methyl-5-oxooxan-2-yl] hydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CDP-4-dehydro-3,6-dideoxy-D-glucose epimer is a pyrimidine nucleotide-sugar. It is a derivative of cytidine diphosphate (CDP) and is involved in various biochemical pathways. This compound is significant in the biosynthesis of deoxy sugars, which are essential components in the structure of many natural products and antibiotics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of CDP-4-dehydro-3,6-dideoxy-D-glucose epimer typically involves enzymatic reactions. One common method includes the use of CDP-4-dehydro-6-deoxyglucose reductase, which catalyzes the reduction of CDP-4-dehydro-6-deoxyglucose to produce the desired epimer . The reaction conditions often require the presence of NAD(P)H as a cofactor .
Industrial Production Methods
Industrial production of CDP-4-dehydro-3,6-dideoxy-D-glucose epimer is less common due to the complexity of the enzymatic processes involved. advancements in biotechnology and enzyme engineering may facilitate large-scale production in the future.
Analyse Chemischer Reaktionen
Types of Reactions
CDP-4-dehydro-3,6-dideoxy-D-glucose epimer undergoes various chemical reactions, including:
Reduction: Catalyzed by CDP-4-dehydro-6-deoxyglucose reductase, converting it to its reduced form.
Oxidation: Involves the conversion of the epimer back to its oxidized state, often using NAD(P)+ as an oxidizing agent.
Common Reagents and Conditions
NAD(P)H/NAD(P)+: These cofactors are essential for the redox reactions involving CDP-4-dehydro-3,6-dideoxy-D-glucose epimer.
Major Products
The major products formed from these reactions include various deoxy sugars, which are integral to the structure of many natural products and antibiotics .
Wissenschaftliche Forschungsanwendungen
CDP-4-dehydro-3,6-dideoxy-D-glucose epimer has several scientific research applications:
Wirkmechanismus
The mechanism of action of CDP-4-dehydro-3,6-dideoxy-D-glucose epimer involves its role as a substrate in enzymatic reactions. It interacts with specific enzymes, such as CDP-4-dehydro-6-deoxyglucose reductase, to undergo redox reactions. These reactions are crucial for the biosynthesis of deoxy sugars, which are essential components of many natural products and antibiotics .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
CDP-4-dehydro-3,6-dideoxy-D-glucose: The parent compound from which the epimer is derived.
CDP-4-dehydro-6-deoxyglucose: Another related compound involved in similar biochemical pathways.
Uniqueness
CDP-4-dehydro-3,6-dideoxy-D-glucose epimer is unique due to its specific role in the biosynthesis of deoxy sugars and its involvement in redox reactions catalyzed by specific enzymes. Its structural configuration and functional properties distinguish it from other nucleotide-sugars .
Eigenschaften
Molekularformel |
C15H23N3O14P2 |
|---|---|
Molekulargewicht |
531.30 g/mol |
IUPAC-Name |
[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2S,3R,6R)-3-hydroxy-6-methyl-5-oxooxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C15H23N3O14P2/c1-6-7(19)4-8(20)14(29-6)31-34(26,27)32-33(24,25)28-5-9-11(21)12(22)13(30-9)18-3-2-10(16)17-15(18)23/h2-3,6,8-9,11-14,20-22H,4-5H2,1H3,(H,24,25)(H,26,27)(H2,16,17,23)/t6-,8-,9-,11-,12-,13-,14+/m1/s1 |
InChI-Schlüssel |
DATWFRMXXZBEPM-XCFBVRPOSA-N |
Isomerische SMILES |
C[C@@H]1C(=O)C[C@H]([C@@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)O)O |
Kanonische SMILES |
CC1C(=O)CC(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![(Z)-2-(4-Oxo-3,4-dihydro-2h-benzo[e][1,3]thiazin-2-ylidene)acetonitrile](/img/structure/B12832823.png)
![tert-butyl N-[5-[(3aS,4S,6aR)-2-oxo-3-trityl-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl]-N-[(2S)-4,5-diamino-3-oxo-1-sulfanylpentan-2-yl]carbamate](/img/structure/B12832851.png)
